molecular formula C21H31ClN6O3.2HCl B1139111 PPACK Dihydrochloride CAS No. 142036-63-3

PPACK Dihydrochloride

Cat. No.: B1139111
CAS No.: 142036-63-3
M. Wt: 523.88
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

PPACK Dihydrochloride is an extremely potent and selective irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

This compound acts by covalently binding to the active site serine residue of thrombin, effectively blocking its enzymatic activity . This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This can have downstream effects on various processes, including platelet aggregation and clot stabilization.

Result of Action

The primary result of this compound’s action is the inhibition of blood clot formation . By preventing the conversion of fibrinogen to fibrin, it can potentially reduce the risk of thrombotic events, such as stroke or heart attack.

Action Environment

The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that may interact with the drug, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPACK Dihydrochloride involves the sequential coupling of D-phenylalanine, L-proline, and L-arginine, followed by the introduction of a chloromethyl ketone group. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions at various stages. The final product is obtained by deprotecting the intermediate compounds and converting them to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and potency of the final product. The compound is typically produced in solid form and stored under conditions that prevent degradation, such as low temperatures and protection from light .

Chemical Reactions Analysis

Types of Reactions

PPACK Dihydrochloride primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group reacts with the active site serine of thrombin, forming a covalent bond and inhibiting the enzyme’s activity .

Common Reagents and Conditions

The reactions involving this compound typically require mild conditions to prevent decomposition. Common reagents include buffers to maintain the pH and solvents like water or dimethyl sulfoxide (DMSO) to dissolve the compound .

Major Products Formed

The major product formed from the reaction of this compound with thrombin is a covalent complex between the inhibitor and the enzyme. This complex effectively blocks the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin .

Scientific Research Applications

PPACK Dihydrochloride is extensively used in scientific research to study the role of thrombin in various biological processes, including coagulation, thrombosis, and other hemostatic functions. Its ability to selectively inhibit thrombin makes it an invaluable tool in experiments aiming to dissect the precise contributions of thrombin to these processes .

In medicine, this compound is used to investigate potential therapeutic applications for conditions involving excessive thrombin activity, such as thrombosis and other clotting disorders. In chemistry and biology, it is used to study enzyme kinetics and the mechanisms of enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its irreversible inhibition of thrombin through covalent binding. This makes it particularly useful in studies where permanent inhibition is required. Its high selectivity and potency also distinguish it from other thrombin inhibitors .

Properties

CAS No.

142036-63-3

Molecular Formula

C21H31ClN6O3.2HCl

Molecular Weight

523.88

SMILES

C1CC(N(C1)C(CCCN=C(N)N)C(=O)CCl)C(=O)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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